molecular formula C6H2Cl2FI B1410156 1,2-Dichloro-5-fluoro-3-iodobenzene CAS No. 1806280-18-1

1,2-Dichloro-5-fluoro-3-iodobenzene

Cat. No. B1410156
CAS RN: 1806280-18-1
M. Wt: 290.89 g/mol
InChI Key: ZHGHVFMJTPWBCZ-UHFFFAOYSA-N
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Description

1,2-Dichloro-5-fluoro-3-iodobenzene is a chemical compound with the molecular formula C6H2Cl2FI . It has an average mass of 290.889 Da and a monoisotopic mass of 289.856232 Da . It is a versatile compound used in scientific research, exhibiting intriguing properties that enable its application in various fields, including organic synthesis, medicinal chemistry, and material science.


Molecular Structure Analysis

The molecular structure of 1,2-Dichloro-5-fluoro-3-iodobenzene consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and one iodine atom . The exact positions of these substituents on the benzene ring are as indicated by the name of the compound: the chlorine atoms are on the 1st and 2nd positions, the fluorine atom is on the 5th position, and the iodine atom is on the 3rd position .


Physical And Chemical Properties Analysis

1,2-Dichloro-5-fluoro-3-iodobenzene appears as a pale-yellow to yellow to brown solid or liquid . It has a molecular weight of 290.89 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Organic Synthesis and Material Science

  • Synthesis of Biphenyl Derivatives : A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound related to the broader family of halogenated aromatics to which 1,2-Dichloro-5-fluoro-3-iodobenzene belongs, has been developed. This process involves a cross-coupling reaction and highlights the utility of halogenated aromatic compounds in the manufacture of materials like flurbiprofen, showcasing the significance of such compounds in organic synthesis (Qiu et al., 2009).

  • Nanostructured Luminescent Micelles : Fluorinated compounds play a crucial role in creating nano-constructs for sensing applications. Their unique properties make them desirable for developing efficient luminescent probes for detecting toxic and hazardous materials, demonstrating the importance of fluorinated aromatics in the development of functional materials (Paria et al., 2022).

Environmental and Health Applications

  • Mechanisms of Pollutant Formation and Minimization : Research on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) formation in municipal solid waste incineration reveals the environmental impact of halogenated compounds. Understanding the mechanisms behind their formation and strategies for their minimization is crucial for reducing their environmental footprint. Such studies underscore the importance of researching halogenated aromatics for environmental protection (Altarawneh et al., 2009).

  • Fluorocarbon Refrigerants : The evolution of fluorocarbon synthesis, particularly for applications as refrigerants and aerosol propellants, reflects the significance of fluorinated compounds in addressing environmental and industrial needs. Research in this domain showcases the ongoing development and regulatory adaptation of using fluorinated compounds for sustainable applications (Sicard & Baker, 2020).

Safety and Hazards

While specific safety and hazard information for 1,2-Dichloro-5-fluoro-3-iodobenzene is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not getting the substance in eyes or on skin or clothing, and using the substance only in well-ventilated areas .

properties

IUPAC Name

1,2-dichloro-5-fluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FI/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGHVFMJTPWBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-5-fluoro-3-iodobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Dichloro-5-fluoro-3-iodobenzene
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1,2-Dichloro-5-fluoro-3-iodobenzene

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